Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

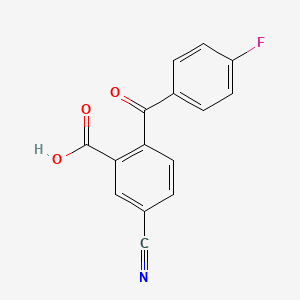

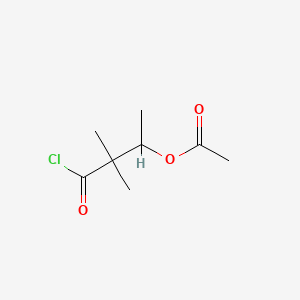

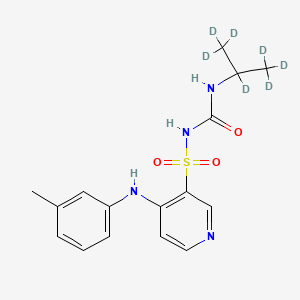

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is a product used for proteomics research . It has a molecular formula of C40H39F2NO3Si and a molecular weight of 647.82 .

Synthesis Analysis

The synthesis of Ezetimibe and its analogues involves a domino process: allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition, which provides a δ-amino acid derivative with full stereochemical control . A subsequent inversion of ester and acid functionality paves the way to the lactam core after monodebenzylation and lactam formation .Molecular Structure Analysis

The Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether molecule contains a total of 91 bonds. There are 52 non-H bonds, 31 multiple bonds, 11 rotatable bonds, 1 double bond, 30 aromatic bonds, 1 four-membered ring, 5 six-membered rings, 1 tertiary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Beta .Chemical Reactions Analysis

Ezetimibe is a cholesterol absorption inhibitor that targets uptake at the jejunal enterocyte brush border . Its primary target of action is the cholesterol transport protein Nieman Pick C1 like 1 protein .Physical And Chemical Properties Analysis

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether has a molecular formula of C40H39F2NO3Si and a molecular weight of 647.82 .科学的研究の応用

Analytical Methods and Pharmacokinetic Applications

Quantification in Biological Matrices : Various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to quantify ezetimibe in human serum, urine, and feces, facilitating the study of its pharmacokinetics, metabolism, and excretion. These methods offer high sensitivity and specificity, enabling the detection of ezetimibe and its major metabolite, ezetimibe glucuronide, across different biological matrices S. Oswald et al., 2006; Shuijun Li et al., 2006.

Pharmacokinetic Studies : The development and validation of analytical methods have significantly contributed to pharmacokinetic studies of ezetimibe. These methods are crucial for understanding the disposition of ezetimibe in the body and the effects of genetic polymorphisms on its metabolism J. Bae et al., 2012.

Synthesis and Stability Studies

Synthesis of Ezetimibe : Research has also focused on the synthesis of ezetimibe, including the development of new synthetic pathways and the improvement of existing methods. These studies aim to optimize the synthesis process, making it more efficient and scalable for industrial production. The rational design and application of specific catalysts for key steps in the synthesis of ezetimibe highlight the innovative approaches in the field Marcin Śnieżek et al., 2013; Yijun Zhu et al., 2016.

Stability-Indicating Methods : The development of stability-indicating high-performance liquid chromatography (HPLC) methods for ezetimibe enables the determination of related substances in the drug substance and product. These methods are vital for ensuring the quality and safety of ezetimibe throughout its shelf life Zhiqiang Luo et al., 2015.

Biocatalysis in Drug Synthesis

- Biocatalytic Approaches : Innovative biocatalytic approaches have been explored for the synthesis of ezetimibe intermediates, demonstrating the potential for more sustainable and selective production processes. The use of specific bacterial strains for the bioreduction of key intermediates in the synthesis of ezetimibe showcases the integration of biotechnology in pharmaceutical manufacturing Amit Singh et al., 2009.

特性

IUPAC Name |

(3R,4S)-4-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-33-24-16-29(17-25-33)38-36(26-27-37(44)28-14-18-30(41)19-15-28)39(45)43(38)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXDGYNFNRDXRZ-NVLDWDGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C4C(C(=O)N4C5=CC=C(C=C5)F)CCC(C6=CC=C(C=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)[C@@H]4[C@H](C(=O)N4C5=CC=C(C=C5)F)CC[C@@H](C6=CC=C(C=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F2NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724533 |

Source

|

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether | |

CAS RN |

1042722-66-6 |

Source

|

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)